

Application Note: Regioselective Enolate Formation from 2,2,4-Trimethyl-3-pentanone

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Compound of Interest

Compound Name: **2,2,4-Trimethyl-3-pentanone**

Cat. No.: **B1266196**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enolates are highly versatile nucleophilic intermediates crucial for the formation of carbon-carbon bonds in synthetic organic chemistry. The regioselectivity of enolate formation from unsymmetrical ketones is a common challenge, often leading to mixtures of kinetic and thermodynamic products. **2,2,4-Trimethyl-3-pentanone** (also known as isopropyl tert-butyl ketone) presents a unique structural advantage. Due to the absence of α -protons on the tert-butyl group, deprotonation occurs exclusively at the C-4 position, yielding a single, regiochemically pure enolate. This note provides a detailed protocol for the efficient and selective generation of the lithium enolate of **2,2,4-trimethyl-3-pentanone** using lithium diisopropylamide (LDA), a strong, sterically hindered base.

Chemical Principles of Regioselectivity

The structure of **2,2,4-trimethyl-3-pentanone** inherently dictates the site of deprotonation. The carbonyl carbon is flanked by two α -carbons:

- C-2: A quaternary carbon (tert-butyl group) with no attached hydrogen atoms.
- C-4: A tertiary carbon (isopropyl group) with one acidic α -hydrogen.

Deprotonation can only occur at the C-4 position, making the reaction completely regioselective.^[1] This circumvents the common issue of controlling kinetic versus thermodynamic enolate formation seen in other unsymmetrical ketones.^[2] The use of a strong, non-nucleophilic base like LDA ensures rapid, complete, and irreversible deprotonation at low temperatures, preventing side reactions.^{[3][4]}

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